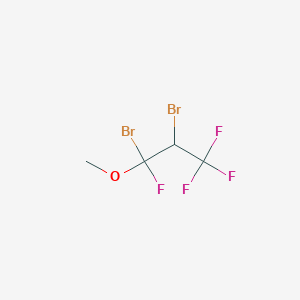
1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether is a halogenated organic compound with the molecular formula C4H4Br2F4O. This compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various industrial and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether can be synthesized through the halogenation of 1,3,3,3-tetrafluoropropyl methyl ether. The process typically involves the addition of bromine to the double bond of the precursor compound under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 1,2-dibromo-1,3,3,3-tetrafluoropropyl methyl ether involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,3,3,3-tetrafluoropropyl methyl ether by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of hydroxylated derivatives.
Reduction: Formation of 1,3,3,3-tetrafluoropropyl methyl ether.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether is utilized in various scientific research fields:
Biology: Investigated for its potential use in biochemical assays and as a labeling agent due to its halogen content.
Industry: Employed as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-dibromo-1,3,3,3-tetrafluoropropyl methyl ether involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3,3,3-trifluoropropane: Similar in structure but lacks the methyl ether group.
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Contains a benzene ring instead of a propyl chain.
1,3-Dibromotetrafluorobenzene: Another halogenated benzene derivative with similar reactivity.
Uniqueness
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether is unique due to the presence of both bromine and fluorine atoms along with a methyl ether group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
885276-42-6 |
|---|---|
Molecular Formula |
C4H4Br2F4O |
Molecular Weight |
303.88 g/mol |
IUPAC Name |
1,2-dibromo-1,3,3,3-tetrafluoro-1-methoxypropane |
InChI |
InChI=1S/C4H4Br2F4O/c1-11-3(6,7)2(5)4(8,9)10/h2H,1H3 |
InChI Key |
PUPKPTWIRXQRGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(F)(F)F)Br)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















